molecular formula C10H8FNO2 B2731975 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid CAS No. 893731-12-9

6-Fluoro-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2731975
CAS No.: 893731-12-9
M. Wt: 193.177
InChI Key: RRLIRGDFAHPXSB-UHFFFAOYSA-N
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Description

6-Fluoro-1-methyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals.

Scientific Research Applications

6-Fluoro-1-methyl-1H-indole-2-carboxylic acid has diverse applications in scientific research:

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to biological targets, increasing its potency and selectivity. The indole ring structure allows it to interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both a fluorine atom and a methyl group on the indole ring. This combination enhances its chemical stability and biological activity compared to other indole derivatives. The fluorine atom increases the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

6-fluoro-1-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-12-8-5-7(11)3-2-6(8)4-9(12)10(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLIRGDFAHPXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893731-12-9
Record name 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid
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